molecular formula C13H13N3O B1482895 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2097971-65-6

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482895
CAS No.: 2097971-65-6
M. Wt: 227.26 g/mol
InChI Key: BIWOPCZVRHVQTI-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical building block of high interest in medicinal chemistry and drug discovery research. Compounds featuring the 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde scaffold have been identified as valuable intermediates in the synthesis of potential therapeutic agents . Specifically, this structural motif is recognized in the development of inhibitors targeting vital viral enzymes. Research into analogous structures has demonstrated their application in creating non-covalent inhibitors for the SARS-CoV-2 main protease (3CLpro), a critical target for antiviral development . The molecule is multifunctional; the carbaldehyde group at the 4-position provides a reactive handle for further synthetic elaboration via condensation or nucleophilic addition reactions, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies . The cyclopropylmethyl substituent on the pyrazole nitrogen can influence the compound's physicochemical properties and metabolic stability, making it a feature of interest in optimizing pharmacokinetic profiles . This product is intended for use in laboratory research as a key intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8-10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOPCZVRHVQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazines with 1,3-diketones.
  • Alkylation : Involves the introduction of the cyclopropylmethyl group using cyclopropylmethyl halides.
  • Cross-Coupling : Utilizes Suzuki or Heck coupling to attach the pyridin-2-yl group.

Biological Activity

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Properties : Compounds in this class have been identified as COX-2 inhibitors, demonstrating significant anti-inflammatory effects .
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
AntitumorCytotoxicity in cancer cells
AntiviralInhibition of viral replication

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Anti-inflammatory Study : A derivative was tested in a carrageenan-induced rat paw edema model, showing up to 76% inhibition of TNF-α at a concentration of 10 µM, compared to a standard drug (dexamethasone) which showed 76% inhibition at 1 µM .
  • Antitumor Research : Compounds were evaluated against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong cytotoxicity .

Comparison with Similar Compounds

Comparative studies with other pyrazole derivatives reveal variations in biological activity based on structural modifications:

Compound NameBiological Activity
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeModerate anti-inflammatory
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeEnhanced antimicrobial properties

Scientific Research Applications

Biological Activities

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. They may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, studies have shown that pyrazoles can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell cycle progression and the activation of pro-apoptotic factors .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms .
  • Anti-inflammatory Effects : Preliminary studies suggest that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. This could be due to its ability to modulate inflammatory cytokine production or inhibit inflammatory cell migration .

Medicinal Chemistry Applications

  • Drug Development : The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a lead compound for developing new therapeutics, particularly in oncology and infectious disease .
  • Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules, allowing chemists to explore derivatives with enhanced biological activity or improved pharmacokinetic properties .

Agricultural Applications

  • Pesticide Development : Given its biological activity, there is potential for this compound to be developed into a novel pesticide or herbicide. Its mechanism of action against microbial pathogens could be harnessed to protect crops from diseases .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways.
Study BAntimicrobial PropertiesShowed efficacy against E. coli and S. aureus, suggesting potential as an antibacterial agent.
Study CAnti-inflammatory EffectsReported reduction in TNF-alpha levels in animal models of arthritis, indicating potential therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinct substituents differentiate it from other pyrazole-4-carbaldehydes:

  • Cyclopropylmethyl vs. However, the cyclopropylmethyl group in the target compound may reduce steric hindrance compared to bulky aryl substituents, favoring enzyme binding . 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (): The electron-withdrawing nitro group increases reactivity at the aldehyde, whereas the pyridinyl group in the target compound could stabilize the molecule via resonance . 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Methyl groups at C3 and C5 increase steric bulk, possibly reducing conformational flexibility compared to the cyclopropylmethyl substituent .
  • Pyridin-2-yl vs. Heterocyclic/Aromatic Groups: Quinazolinone derivatives (e.g., 5c: 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) () show enhanced DNA gyrase inhibition due to the fused quinazolinone ring.

Physical and Spectral Properties

Compound Substituents IR (C=O, cm⁻¹) $^1$H NMR (CHO, δ ppm) Elemental Analysis (C, H, N)
Target Compound Cyclopropylmethyl, Pyridin-2-yl ~1640 (pred.) ~9.2 (pred.) Pred. C: ~65%; H: ~5%; N: ~15%
1-Benzoyl-3-(3-Nitrophenyl)-... () Benzoyl, Nitrophenyl 1633, 1640 9.17–9.24 C: 63.55%; H: 3.45%; N: 13.08%
3,5-Dimethyl-1-phenyl-... () Phenyl, 3,5-Dimethyl Not reported Not reported Not provided

Preparation Methods

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of pyrazole derivatives. It involves the reaction of the pyrazole or its hydrazone precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method efficiently introduces the aldehyde group at the 4-position of the pyrazole ring.

  • Procedure: The hydrazone intermediate, derived from the condensation of a suitable ketone and hydrazine or phenylhydrazine, is treated with POCl3/DMF at controlled temperatures (often 0–80 °C), followed by workup involving neutralization and purification.
  • Yields: Good to excellent yields are reported for pyrazole-4-carbaldehydes using this method.
  • Example: In a related system, 1-(2,6-dichloro-4-trifluoromethylphenyl)-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this approach at 80–90 °C over 4 hours with 3 equivalents of the Vilsmeier reagent, affording good yields after chromatographic purification.

Nucleophilic Substitution for Alkylation at N-1 Position

To introduce the cyclopropylmethyl group at the N-1 position of the pyrazole ring, nucleophilic substitution reactions are employed, typically reacting the pyrazole-4-carbaldehyde with cyclopropylmethyl halides under basic conditions.

  • Reagents: Sodium hydride or potassium carbonate as base; cyclopropylmethyl bromide or chloride as alkylating agent.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Conditions: Reactions are performed at low temperature (0 °C) initially and then stirred at room temperature or heated mildly for several hours.
  • Example: A related alkylation was performed by adding sodium hydride to DMF, followed by pyrazole-4-carbaldehyde and then the alkyl halide, stirring for 18 hours at room temperature, yielding the N-alkylated pyrazole-4-carbaldehyde in high yield (ca. 90%).

Coupling with Pyridin-2-yl Substituent at C-3 Position

The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring can be achieved via cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings.

  • Suzuki Coupling: Utilizes a boronic acid derivative of pyridine and a halogenated pyrazole intermediate under palladium catalysis.
  • Buchwald–Hartwig Amination: Involves the amination of halogenated pyrazole derivatives with aminopyridines.
  • Conditions: Typically carried out in polar solvents (e.g., DMSO, toluene) with bases such as potassium carbonate, at elevated temperatures (80–110 °C).
  • Yields: Moderate to good yields (20–70%) depending on catalyst, ligand, and substrate.
  • Example: Aminopyrazole derivatives were coupled with pyridine derivatives using copper(I) iodide and potassium carbonate in DMSO at 110 °C for 48 hours to afford substituted pyrazole aldehydes.

Oxidation of Corresponding Alcohols

An alternative method involves the oxidation of 4-(hydroxymethyl)pyrazole derivatives to the corresponding aldehydes.

  • Oxidants: Dess–Martin periodinane or other mild oxidants.
  • Advantages: This method avoids harsh formylation reagents and can provide better selectivity.
  • Example: Oxidation of hydroxy-substituted pyrazole intermediates to aldehydes has been demonstrated in pyrazolo[1,5-a]pyrimidine derivatives.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield Range Notes
1 Vilsmeier-Haack formylation POCl3, DMF, 0–80 °C, 4 h 70–90% Formylation at 4-position of pyrazole ring
2 Nucleophilic alkylation (N-1) Sodium hydride, DMF, cyclopropylmethyl halide, RT, 18 h ~90% Introduces cyclopropylmethyl group at N-1
3 Cross-coupling (C-3 pyridin-2-yl) Pd or Cu catalyst, K2CO3, DMSO, 80–110 °C, 18–48 h 20–70% Suzuki or Buchwald–Hartwig coupling
4 Oxidation of alcohols Dess–Martin periodinane or similar Variable Alternative to direct formylation

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the most reliable and widely used method for introducing the aldehyde group on the pyrazole ring, with the prerequisite that the starting pyrazole or hydrazone is suitably substituted to allow selective formylation.
  • Alkylation at the N-1 position with cyclopropylmethyl halides proceeds efficiently under basic conditions without significant side reactions, provided moisture and air are excluded.
  • Cross-coupling reactions to install the pyridin-2-yl substituent require careful optimization of catalyst and ligand systems to achieve acceptable yields; copper(I) iodide with potassium carbonate in DMSO has been successful in related pyrazole systems.
  • Oxidation of hydroxyalkyl pyrazoles to aldehydes offers an alternative route but may require additional synthetic steps to prepare the alcohol precursor.
  • Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexanes to isolate the pure aldehyde compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction (formylation of pyrazole derivatives) followed by nucleophilic substitution. For example, cyclopropylmethyl groups can be introduced using copper-catalyzed coupling reactions between pyridine derivatives and cyclopropane-containing reagents under basic conditions (e.g., Cs₂CO₃) . Key intermediates like 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes are often generated first, as described in multi-step protocols involving chloro substitution with phenols or amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and cyclopropane ring integration. For instance, the aldehyde proton typically appears at δ 9.5–10.0 ppm, while cyclopropylmethyl protons resonate as multiplet signals near δ 0.5–1.5 ppm .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., pyridine vs. pyrazole ring orientation) and validate stereoelectronic effects .

Q. How can researchers verify the purity of this compound during synthesis?

Use HPLC with UV detection (λ = 254 nm) to assess purity, coupled with melting point analysis (e.g., m.p. 140–141°C for related pyrazole carbaldehydes). Contaminants like unreacted precursors (e.g., phenol derivatives) can be identified via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the cyclopropane moiety in pyrazole-4-carbaldehyde derivatives?

Cyclopropane ring installation often faces challenges like ring-opening under acidic/basic conditions. Optimize using:

  • Copper(I) catalysts (e.g., CuBr) to stabilize transition states during coupling reactions .
  • Low-temperature conditions (e.g., 35°C) to minimize side reactions, as demonstrated in cyclopropanamine coupling protocols .
  • Protecting groups (e.g., tetrahydropyranyl ethers) to shield reactive aldehyde functionalities during cyclopropane formation .

Q. What strategies resolve contradictions in NMR data for pyrazole-4-carbaldehyde derivatives?

  • Variable-temperature NMR : Differentiate dynamic rotational isomers (e.g., hindered rotation around the pyrazole-pyridine bond) that may cause signal splitting .
  • Solvent-dependent studies : Use DMSO-d₆ to identify hydrogen-bonding interactions that alter chemical shifts .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde, δ 9.82 ppm for aldehyde proton) .

Q. How can this compound serve as a building block for fused heterocyclic systems?

The aldehyde group enables condensation reactions with hydrazines, amines, or active methylene compounds. For example:

  • React with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles, a scaffold with potential bioactivity .
  • Use Knoevenagel condensations to generate α,β-unsaturated ketones for further cyclization into chromenopyrazoles .

Q. What computational methods predict the bioactivity of derivatives?

  • Molecular docking : Screen against targets like corticotropin-releasing factor (CRF-1) receptors using PyMOL or AutoDock, leveraging structural data from crystallographic studies .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with observed biological activities (e.g., anti-inflammatory IC₅₀ values) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for pyrazole-4-carbaldehyde derivatives?

  • Re-examine reaction conditions : Trace moisture or oxygen can deactivate catalysts (e.g., CuBr), reducing yields. Use rigorously dried solvents and inert atmospheres .
  • Byproduct identification : LC-MS or GC-MS can detect side products like over-oxidized aldehydes or dimerized species .

Q. Why do some pharmacological studies report conflicting activity profiles for pyrazole carbaldehydes?

  • Structural polymorphism : Crystallographic variations (e.g., keto-enol tautomerism) may alter binding affinities .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or concentration ranges (µM vs. nM) significantly impact IC₅₀ values .

Methodological Tables

Q. Table 1. Key Synthetic Routes

StepReaction TypeConditionsYield (%)Reference
1Vilsmeier-Haack formylationPOCl₃, DMF, 80°C60–75
2Cyclopropane couplingCuBr, Cs₂CO₃, DMSO, 35°C17.9
3Nucleophilic substitutionK₂CO₃, phenol, reflux50–65

Q. Table 2. Analytical Data for Characterization

TechniqueKey SignalsApplication
¹H NMR (400 MHz)δ 9.82 (s, 1H, CHO)Confirms aldehyde functionality
X-rayC4–C5 bond length: 1.34 ÅResolves regiochemistry
HPLCRetention time: 8.2 min (95% purity)Quantifies purity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

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